molecular formula C11H15ClN2 B1520015 2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride CAS No. 132539-60-7

2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride

Cat. No.: B1520015
CAS No.: 132539-60-7
M. Wt: 210.7 g/mol
InChI Key: RFTZBJTXIIILJM-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride is a chemical compound with the molecular formula C11H15ClN2 and a molecular weight of 210.7 g/mol. This compound is known for its applications in proteomics research and various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 2-methyl-4-phenylbutanenitrile with ammonia in the presence of hydrochloric acid. The reaction conditions typically involve maintaining a specific temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts and controlled reaction environments to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in proteomics research to study protein interactions and functions.

  • Medicine: Investigated for potential therapeutic uses in drug development.

  • Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the context in which it is used, but it generally involves interactions with enzymes, receptors, or other biomolecules to produce a biological response.

Comparison with Similar Compounds

2-Amino-2-methyl-4-phenylbutanenitrile hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

  • 4-(Methylamino)benzonitrile: Another compound used in proteomics research.

  • 2-Methyl-4-phenylbutanenitrile: A related compound without the amino group.

These compounds share structural similarities but differ in their functional groups and applications, making this compound unique in its specific uses and properties.

Properties

IUPAC Name

2-amino-2-methyl-4-phenylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-11(13,9-12)8-7-10-5-3-2-4-6-10;/h2-6H,7-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTZBJTXIIILJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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